molecular formula C7H4ClF3O2S2 B1418953 4-[(Trifluoromethyl)sulfanyl]benzene-1-sulfonyl chloride CAS No. 67216-75-5

4-[(Trifluoromethyl)sulfanyl]benzene-1-sulfonyl chloride

Cat. No. B1418953
CAS RN: 67216-75-5
M. Wt: 276.7 g/mol
InChI Key: HHBAPTJSWGIASE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-[(Trifluoromethyl)sulfanyl]benzene-1-sulfonyl chloride” is a chemical compound with the CAS Number: 67216-75-5 . It has a molecular weight of 276.69 .


Molecular Structure Analysis

The InChI code for the compound is 1S/C7H4ClF3O2S2/c8-15(12,13)6-3-1-5(2-4-6)14-7(9,10)11/h1-4H . This code represents the molecular structure of the compound.


Chemical Reactions Analysis

This compound is used in the synthesis of β-arylated thiophenes and 2,5-diarylated pyrrole via palladium-catalyzed desulfitative arylation of thiophenes and pyrroles . It can also undergo photo-irradiation with visible light in the presence of Ir (ppy) 2 (dtbbpy)PF 6 and disodium phosphate to give the corresponding E -vinyl sulfone .


Physical And Chemical Properties Analysis

The compound is a white to pale yellow low melting solid . It has a melting point of 30°C to 34°C and a boiling point of 118°C to 120°C (18.0mmHg) .

Scientific Research Applications

Synthesis and Structural Analysis

A study on the synthesis of sulfonamide compounds demonstrated the use of related sulfonyl chlorides. For example, 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide (4MNBS) was synthesized from 4-methyl benzene sulfonyl chloride and characterized using various techniques. This illustrates the utility of similar sulfonyl chlorides in synthesizing and analyzing sulfonamide compounds (Sarojini et al., 2012).

Novel Synthesis Techniques

The generation of trifluoromethyl thiolsulphonates was explored through a reaction involving sulfonyl chloride, showcasing an efficient synthesis method for various trifluoromethyl thiolsulphonates. This highlights the role of sulfonyl chlorides in facilitating novel synthetic routes (Li et al., 2017).

Ionic Liquids and Extraction Processes

Research into the use of ionic liquids for extraction processes has shown the effectiveness of certain ionic liquids containing sulfonyl groups. For instance, 1-ethyl-3-methylimidazoliumbis{(trifluoromethyl) sulfonyl}amide was found to be effective in extracting aromatic compounds from their mixtures with alkanes (Arce et al., 2007).

Material Synthesis

In the field of material synthesis, sulfonyl chlorides have been utilized to develop key building blocks for specific compounds. For example, the synthesis of 2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)-benzenesulfonyl chloride, a crucial building block of penoxsulam, was achieved through a multi-step process (Huang et al., 2019).

Catalysis and Reaction Media

Sulfonyl chlorides play a significant role in catalysis and as reaction media. The use of 1-butyl-3-methylimidazolium chloroaluminate ionic liquids with 4-methyl benzenesulfonyl chloride for Friedel-Crafts sulfonylation reaction is an example of this application. This demonstrates their utility in enhancing reactivity and yield under specific conditions (Nara et al., 2001).

Safety And Hazards

The compound causes severe skin burns and eye damage . Contact with water liberates toxic gas . It is recommended to avoid breathing mist, gas, or vapours, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

4-(trifluoromethylsulfanyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3O2S2/c8-15(12,13)6-3-1-5(2-4-6)14-7(9,10)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHBAPTJSWGIASE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC(F)(F)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70656194
Record name 4-[(Trifluoromethyl)sulfanyl]benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(Trifluoromethyl)sulfanyl]benzene-1-sulfonyl chloride

CAS RN

67216-75-5
Record name 4-[(Trifluoromethyl)sulfanyl]benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(trifluoromethyl)sulfanyl]benzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(Trifluoromethyl)sulfanyl]benzene-1-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
4-[(Trifluoromethyl)sulfanyl]benzene-1-sulfonyl chloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-[(Trifluoromethyl)sulfanyl]benzene-1-sulfonyl chloride
Reactant of Route 4
4-[(Trifluoromethyl)sulfanyl]benzene-1-sulfonyl chloride
Reactant of Route 5
4-[(Trifluoromethyl)sulfanyl]benzene-1-sulfonyl chloride
Reactant of Route 6
4-[(Trifluoromethyl)sulfanyl]benzene-1-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.